molecular formula C8H20N2 B13573729 N1,N1-diethyl-2-methylpropane-1,3-diamine CAS No. 889889-06-9

N1,N1-diethyl-2-methylpropane-1,3-diamine

Cat. No.: B13573729
CAS No.: 889889-06-9
M. Wt: 144.26 g/mol
InChI Key: WDCCROLLJZMYQF-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-2-methylpropane-1,3-diamine (CAS 889889-06-9) is an aliphatic, branched-chain diamine with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . As a derivative of 1,3-propanediamine, this compound shares structural similarities with other alkyl-substituted diamines like N,N'-Dimethyl-1,3-propanediamine (DMPA), which is known to serve as a versatile chemical crosslinking reagent . The strategic placement of the ethyl and methyl groups on the propane backbone can significantly influence its steric and electronic properties, making it a valuable intermediate for exploring structure-activity relationships in various chemical syntheses . Diamines of this class are pivotal in organic and medicinal chemistry research. They are frequently employed as key building blocks in the synthesis of macrocyclic alkaloid analogs and other complex nitrogen-containing heterocycles, which are often investigated for their potential biological activities . Furthermore, structurally related diamines are fundamental in the development of surfactants, cosmetics, and lubricating oil additives, highlighting the potential of this compound as a precursor in materials science and industrial chemistry research . The specific physicochemical properties, mechanism of action, and full spectrum of applications for this particular branched diamine are subjects of ongoing scientific investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

889889-06-9

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N',N'-diethyl-2-methylpropane-1,3-diamine

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3

InChI Key

WDCCROLLJZMYQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)CN

Origin of Product

United States

Preparation Methods

Continuous Fixed-Bed Reactor Process (Analogous to N,N-dimethyl-1,3-propanediamine)

A well-documented method for related diamines is a two-step continuous process using fixed-bed reactors:

  • First Step: Reaction of acrylonitrile with a secondary amine (e.g., dimethylamine) in a fixed-bed reactor to form the corresponding aminopropionitrile intermediate.
  • Second Step: Direct hydrogenation of the crude aminopropionitrile intermediate in a second fixed-bed reactor loaded with a Raney-Nickel catalyst under elevated hydrogen pressure to yield the diamine.

Key reaction parameters from analogous processes:

Parameter Typical Range / Value
Molar ratio (amine:nitrile) 10:1 to 1:1
Reaction temperature (Step 1) 10–120 °C
Reaction pressure (Step 1) 0.1–8 MPa
Space velocity (Step 1) 0.1–10 h⁻¹
Hydrogenation pressure (Step 2) 2–12 MPa
Hydrogenation temperature (Step 2) 10–200 °C
Space velocity (Step 2) 0.1–4 h⁻¹
Catalyst (Step 2) Raney-Nickel
Co-catalyst (alkaline solution) 0.1–40% NaOH, KOH, CsOH, or LiOH in alcohol/water

Performance:

  • Acrylonitrile conversion >99.5%
  • Selectivity to aminopropionitrile >99.5%
  • Yield of diamine >98%
  • Process is energy-efficient, green, and suitable for large-scale continuous production.

This process avoids purification between steps, enhancing efficiency and reducing costs.

Batch Hydrogenation Method

In batch processes, the intermediate aminopropionitrile is hydrogenated in an autoclave:

  • The reaction mixture containing β-dimethylaminopropionitrile and hydrogenation catalyst is purged with nitrogen.
  • Hydrogen gas is introduced at around 5 MPa pressure.
  • The reaction is stirred at an appropriate temperature (e.g., 70–90 °C).
  • After completion, the product is purified by vacuum distillation.

This method is more labor-intensive due to batch operation and requires intermediate purification but is well-established for laboratory scale.

Alternative Synthetic Routes

  • Reaction of acrolein with secondary amines followed by catalytic hydrogenation has been reported but generally results in lower yields (~91%) compared to acrylonitrile routes.
  • This method is more environmentally friendly but less efficient and less favored for large-scale production.

Adaptation for this compound

To prepare This compound , the following adaptations can be made based on the above methodologies:

  • Use diethylamine as the amine nucleophile instead of dimethylamine.
  • Use a substituted nitrile precursor such as 2-methylacrylonitrile (methacrylonitrile) to introduce the 2-methyl group on the propane backbone.
  • Conduct the nucleophilic addition in a fixed-bed reactor under optimized conditions (temperature, pressure, molar ratio) to form the corresponding diethylamino-methylpropionitrile intermediate.
  • Perform continuous catalytic hydrogenation using Raney-Nickel catalyst and alkaline co-catalyst solutions to convert the nitrile intermediate to the target diamine.
  • Optimize reaction parameters (temperature, pressure, space velocity) to maximize yield and selectivity.

Data Table Summarizing Preparation Conditions (Hypothetical for this compound)

Step Parameter Range / Value Notes
Nucleophilic Addition Amine:nitrile molar ratio 1:1 to 10:1 Diethylamine and 2-methylacrylonitrile
Temperature 30–120 °C Optimize for conversion and selectivity
Pressure 0.1–8 MPa Fixed-bed reactor conditions
Space velocity 0.1–10 h⁻¹ Flow rate control
Hydrogenation Catalyst Raney-Nickel Standard for nitrile hydrogenation
Temperature 50–150 °C Lower temp to avoid side reactions
Pressure 3–12 MPa Hydrogen pressure for effective reduction
Space velocity 0.1–4 h⁻¹ Control residence time
Co-catalyst 0.1–40% NaOH or KOH in alcohol Enhances catalyst activity
Yield & Selectivity Conversion >98% Target high purity
Selectivity >98% Minimize side products

Summary and Research Findings

  • Continuous fixed-bed reactor processes offer high efficiency, selectivity, and scalability for preparing substituted propane-1,3-diamines.
  • The two-step process involving nucleophilic addition to acrylonitrile derivatives followed by catalytic hydrogenation is the most industrially viable.
  • Using substituted nitriles such as 2-methylacrylonitrile allows introduction of the 2-methyl group necessary for this compound.
  • Raney-Nickel catalysts combined with alkaline co-catalysts in alcohol solutions provide high yields and selectivity during hydrogenation.
  • Batch methods are less efficient but useful for small-scale synthesis.
  • Optimization of molar ratios, temperature, pressure, and space velocity is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-2-methylpropane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N1,N1-diethyl-2-methylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1-diethyl-2-methylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

N1,N1-Dimethylpropane-1,3-diamine

  • Substituents: Two methyl groups on N1.
  • Backbone: Linear propane chain.
  • Applications: Enhances water solubility (>10 mg/mL) and potency (EC50 = 0.25 nM) in Toll-like receptor agonists .

N1,N1,N3-Trimethylpropane-1,3-diamine

  • Substituents: Methyl groups on N1 and N3.
  • Backbone: Linear propane chain.
  • Applications: Anti-leishmanial activity; used in disquaramide derivatives .

N1,N1-Diethylbenzene-1,3-diamine

  • Substituents: Diethyl groups on aromatic N1.
  • Backbone: Aromatic benzene ring.
  • Applications: Intermediate for anti-prion and neuroprotective agents .

N1,N3-Dimethylenepropane-1,3-diamine

  • Substituents: Methylene-linked dimethyl groups.
  • Backbone: Propane with a conjugated linker.
  • Applications: Universal anticancer fragment in symmetric aromatic compounds .

Physicochemical Properties

Compound Water Solubility Lipophilicity (LogP) Steric Hindrance
N1,N1-Diethyl-2-methylpropane-1,3-diamine Moderate* High High (branched)
N1,N1-Dimethylpropane-1,3-diamine >10 mg/mL Moderate Low
N1,N1,N3-Trimethylpropane-1,3-diamine Low High Moderate
N1,N3-Dimethylenepropane-1,3-diamine Not reported Moderate Low

*Inferred from ethyl group contributions; increased lipophilicity may reduce solubility compared to dimethyl analogs.

Biological Activity

N1,N1-Diethyl-2-methylpropane-1,3-diamine, also known as DEAP, is a diamine compound with significant industrial and potential biological applications. Its structural properties allow it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological studies. This article explores its biological activity, toxicity, and potential therapeutic applications based on available research findings.

  • Molecular Formula: C8H20N2
  • Molecular Weight: 144.26 g/mol
  • CAS Number: 5459-95-0

Toxicological Profile

Research indicates that this compound exhibits moderate toxicity. In animal studies, it has been shown to cause local irritation and respiratory issues when administered at high doses. The median lethal dose (LD50) varies significantly depending on the route of exposure:

  • Oral LD50 : Ranges from approximately 410 mg/kg to 1870 mg/kg in rats .
  • Inhalation Effects : Exposure to airborne concentrations has resulted in respiratory irritation among workers .

Genotoxicity

The compound has been assessed for genotoxic potential through various in vitro studies. Current data suggest that it is not considered genotoxic, with negative results reported across several assays .

Skin Sensitization

DEAP has been identified as a skin sensitizer. In guinea pig maximization tests, it demonstrated positive results for skin sensitization, indicating that it can induce allergic reactions upon dermal exposure .

Industrial Applications

This compound is utilized in various industrial applications due to its reactivity as a building block in organic synthesis. It serves as a precursor in the production of surfactants and polymers .

Therapeutic Potential

Emerging studies suggest potential therapeutic applications for DEAP in drug delivery systems and as a reagent in medicinal chemistry. Its ability to form stable complexes with metal ions opens avenues for its use in targeted drug delivery mechanisms .

Data Tables

Property Value
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Oral LD50410 - 1870 mg/kg
Skin SensitizationPositive in guinea pigs
GenotoxicityNegative results

Q & A

Q. What are the common synthetic routes for N1,N1-diethyl-2-methylpropane-1,3-diamine, and how do reaction conditions influence yield?

The synthesis of branched diamines like this compound often involves alkylation or reductive amination. For example, Cu(I)-catalyzed cross-coupling reactions (e.g., with 4-fluorophenyl iodides) can introduce substituents to propane-1,3-diamine scaffolds under optimized conditions (e.g., CuI, L-proline, and acetonitrile as solvent) . Key factors include:

  • Catalyst selection : CuI enhances coupling efficiency but may require ligands like triphenylphosphine or L-proline to stabilize intermediates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
    Yield optimization often involves iterative adjustment of stoichiometry and catalyst loading .

Q. How is this compound characterized structurally and spectroscopically?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify amine proton environments (e.g., δ 2.4–2.8 ppm for N–CH3_3 groups) and branching patterns.
  • Mass spectrometry (ESI-MS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]+^+ for C9_9H22_{22}N2_2 at m/z 159.19).
  • Infrared spectroscopy (ATR-IR) : Bands near 3266 cm1^{-1} (N–H stretch) and 1450 cm1^{-1} (C–N bend) validate amine functionality .

Advanced Research Questions

Q. How can enantiopure forms of this compound be synthesized, and what challenges arise during stereocenter retention?

Racemization during synthesis is a critical challenge. For example, ester hydrolysis in related diamines using LiOH can epimerize stereocenters, yielding racemic mixtures. A workaround involves trimethyltin hydroxide under mild conditions to selectively hydrolyze esters without disturbing stereochemistry, as demonstrated in carbamate derivative synthesis . Strategies include:

  • Chiral auxiliaries : Temporarily introduce groups to stabilize transition states.
  • Low-temperature protocols : Minimize thermal energy to prevent stereocenter inversion.
    Post-synthesis chiral HPLC or circular dichroism (CD) verifies enantiopurity .

Q. What role does this compound play in enhancing aqueous solubility of bioactive compounds?

Diamine moieties are appended to hydrophobic molecules to improve solubility. For instance, coupling N1,N1-dimethylpropane-1,3-diamine to a serine carboxyl group via stable amide bonds increased solubility (>10 mg/mL) in TLR2-targeting lipids. This approach mimics polyethylene glycol (PEG) modification but avoids steric hindrance. Key considerations:

  • Linker stability : Amide bonds resist hydrolysis under physiological conditions.
  • Charge modulation : Protonatable amines enhance water interaction without altering bioactivity (e.g., EC50_{50} = 0.25 nM for TLR2 agonists) .

Q. How do structural modifications of this compound influence its catalytic activity in polymer synthesis?

Branched diamines act as ligands or catalysts in polymerization. For example, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine facilitates cross-linking via nucleophilic dimethylamino groups. Modifications impact:

  • Electron density : Electron-donating groups (e.g., –N(CH3_3)2_2) stabilize transition metals in coordination complexes.
  • Steric effects : Bulky substituents (e.g., 2-methyl groups) may hinder substrate access but improve selectivity.
    Kinetic studies (e.g., monitoring polymerization rates via 1H^1H NMR) quantify these effects .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound derivatives?

Discrepancies in yields or product distributions often stem from:

  • Competing pathways : For example, Cu-catalyzed reactions may favor Ullmann coupling over Buchwald-Hartwig amination under certain conditions .
  • Impurity interference : Trace water or oxygen can deactivate catalysts (e.g., CuI → CuO).
    Systematic screening (e.g., Design of Experiments, DoE) identifies critical variables. For instance, varying ligand-to-Cu ratios in cross-coupling reactions optimizes selectivity .

Methodological Guidance

  • Experimental design : Use fractional factorial designs to screen reaction parameters efficiently.
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (DFT) to confirm structural assignments .
  • Stability testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess diamine derivatives for decomposition or racemization .

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